molecular formula C7H8N2O B13614939 3-(Pyrazin-2-YL)propanal

3-(Pyrazin-2-YL)propanal

Cat. No.: B13614939
M. Wt: 136.15 g/mol
InChI Key: VSPHZLCSYRWADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-YL)propanal typically involves the reaction of pyrazine derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction between pyrazine and propanal in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrazin-2-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid
  • 3-(Pyrazin-2-YL)propanol
  • Pyrazinamide

Uniqueness

3-(Pyrazin-2-YL)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Biological Activity

3-(Pyrazin-2-YL)propanal is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2OC_7H_8N_2O, with a molecular weight of approximately 136.15 g/mol. The compound features a pyrazine ring attached to a propanal moiety, which contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests that it could be beneficial in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. In cell line studies, the compound has shown the ability to induce apoptosis in cancer cells, possibly through the activation of specific apoptotic pathways. Further research is needed to elucidate the exact mechanisms and identify specific cancer types that may be targeted.

The biological activities of this compound are likely mediated through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies suggest that the compound may bind to specific sites on these targets, modulating their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL.
Study B Reported anti-inflammatory effects by reducing TNF-alpha levels in macrophages by up to 40% at concentrations of 25 µM.
Study C Investigated anticancer effects on human breast cancer cell lines, showing a dose-dependent increase in apoptosis with an IC50 value of 30 µM.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing pyrazine derivatives and aldehydes under acidic conditions.
  • Oxidative Methods : Employing oxidizing agents to form the desired carbonyl group.

Given its promising biological activities, this compound has potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting bacterial infections and inflammatory diseases.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-pyrazin-2-ylpropanal

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2

InChI Key

VSPHZLCSYRWADW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC=O

Origin of Product

United States

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